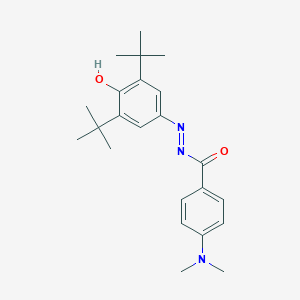![molecular formula C20H18N2OS B378110 methyl 2-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl ether](/img/structure/B378110.png)
methyl 2-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with methoxyphenyl, phenyl, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl ether typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzaldehyde, acetophenone, and 2-thiophenecarboxaldehyde with hydrazine hydrate in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylic acid derivatives, while reduction can produce dihydropyrazole compounds.
Scientific Research Applications
1-(2-Methoxyphenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 2-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)-3-(2-thienyl)-1H-pyrazole
- 1-(2-Methoxyphenyl)-5-phenyl-1H-pyrazole
- 1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole
Uniqueness
1-(2-Methoxyphenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is unique due to the presence of both phenyl and thienyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. The methoxy group further adds to its distinct properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H18N2OS |
|---|---|
Molecular Weight |
334.4g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-3-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C20H18N2OS/c1-23-19-11-6-5-10-17(19)22-18(15-8-3-2-4-9-15)14-16(21-22)20-12-7-13-24-20/h2-13,18H,14H2,1H3 |
InChI Key |
OPVIXQGOGPJATJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(CC(=N2)C3=CC=CS3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1N2C(CC(=N2)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2,1,3-Benzothiadiazol-4-ylimino)methyl]-4-bromophenol](/img/structure/B378036.png)

![3,6'-dimethyl-2,3-dihydro-4-oxospiro[4H-1,3-benzoxazine-2,2'-(2'H)-chromene]-8'-carbaldehyde phenylhydrazone](/img/structure/B378038.png)

![3-(4-iodophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378042.png)
![5-{4-Nitrophenyl}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B378043.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B378044.png)

![2-(1-adamantyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B378048.png)
![3-[4-(benzyloxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378050.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B378052.png)
